4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Description
This compound is characterized by its unique structure, which includes a piperidine ring, a triazolo-pyridazine core, and a butanoic acid moiety.
Properties
IUPAC Name |
4-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c20-14(21)6-4-5-11-15-16-12-7-8-13(17-19(11)12)18-9-2-1-3-10-18/h7-8H,1-6,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISIYOOPAMDCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=C3CCCC(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- N-{4-[4-(diphenylmethoxy)piperidin-1-yl]butyl}[1,2,4]triazolo[4,3-b]pyridazin-6-amine .
Uniqueness
What sets 4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety linked to a triazolo-pyridazine framework, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a butanoic acid side chain and a piperidine ring attached to a triazolo-pyridazine core.
Biological Activity Overview
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. For instance:
| Compound | Activity | Target |
|---|---|---|
| This compound | Anticancer | Kinases |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. The following table summarizes the antimicrobial activity observed:
| Microorganism | Activity Level |
|---|---|
| Gram-positive bacteria | High |
| Gram-negative bacteria | Moderate |
| Fungi | High |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. It is hypothesized that the modulation of specific signaling pathways could reduce inflammation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has been suggested that the compound interacts with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways critical for growth and inflammation responses.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of similar compounds within the triazolo-pyridazine class:
Case Study 1: Anticancer Screening
In one study, derivatives of triazolo-pyridazine were screened for their ability to inhibit cancer cell lines. Results indicated that compounds with a piperidine substitution showed enhanced potency compared to those without.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. The results highlighted the efficacy of these compounds in inhibiting bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
